Cyclosporin A acetate-d4
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Overview
Description
Cyclosporin A acetate-d4 is a deuterium-labeled derivative of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Cyclosporin A due to the presence of deuterium, which allows for more precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A acetate-d4 involves the incorporation of deuterium into the Cyclosporin A molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, Cyclosporin A can be reacted with deuterated acetic anhydride to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
Cyclosporin A acetate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Cyclosporin A acetate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of Cyclosporin A in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Cyclosporin A.
Drug Development: Used in the development of new immunosuppressive drugs by providing insights into the structure-activity relationships of Cyclosporin A.
Mechanism of Action
Cyclosporin A acetate-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex then inhibits the activity of calcineurin, a protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines. This mechanism is crucial for its immunosuppressive properties .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: The non-deuterated form of Cyclosporin A acetate-d4.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.
Uniqueness
This compound is unique due to the presence of deuterium, which allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the study of Cyclosporin A’s pharmacokinetics and metabolism .
Properties
Molecular Formula |
C64H113N11O13 |
---|---|
Molecular Weight |
1248.7 g/mol |
IUPAC Name |
[(E,1R,2R)-5,6,6,6-tetradeuterio-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate |
InChI |
InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1/i1D3,26D |
InChI Key |
KUSICUWKCBCAHV-UWDCJETPSA-N |
Isomeric SMILES |
[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)OC(=O)C)/C([2H])([2H])[2H] |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
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